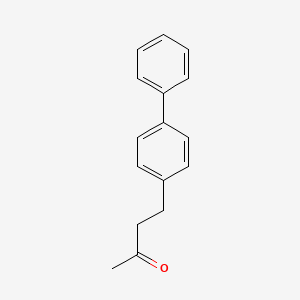
4-(1,1'-Biphenyl)-4-yl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1’-Biphenyl)-4-yl-2-butanone: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl group attached to a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1’-Biphenyl)-4-yl-2-butanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a halogenated butanone under the influence of a palladium catalyst and a base . The reaction typically takes place in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(1,1’-Biphenyl)-4-yl-2-butanone often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,1’-Biphenyl)-4-yl-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls.
Aplicaciones Científicas De Investigación
4-(1,1’-Biphenyl)-4-yl-2-butanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1,1’-Biphenyl)-4-yl-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Known for its potential as an EGFR tyrosine kinase allosteric inhibitor.
4-(Hydroxymethyl)biphenyl: Used in various chemical syntheses and as an intermediate in organic reactions.
4-Amino-1,1’-biphenyl: Known for its applications in the synthesis of dyes and pharmaceuticals.
Uniqueness: 4-(1,1’-Biphenyl)-4-yl-2-butanone stands out due to its unique combination of a biphenyl group and a butanone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
56578-34-8 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
4-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C16H16O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3 |
Clave InChI |
NVIAWOHXGFMHCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


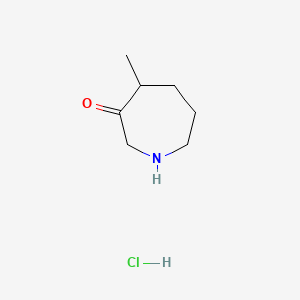
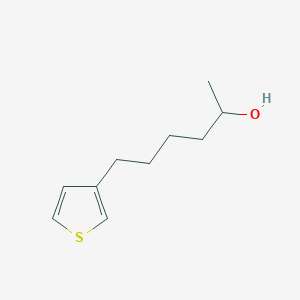

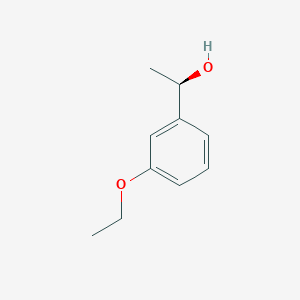

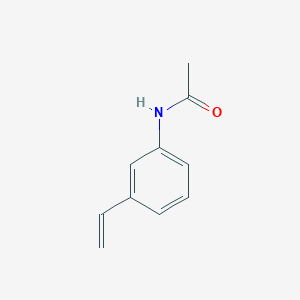
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)
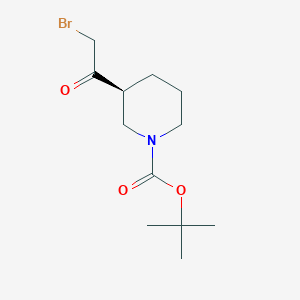
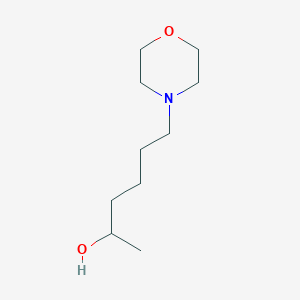
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
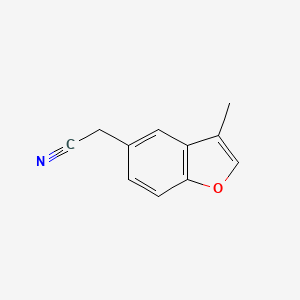

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
